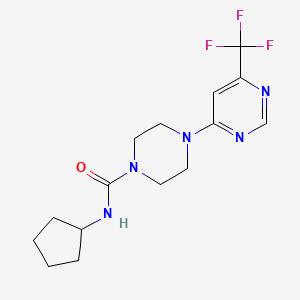

N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc .作用机制

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have exhibited significant inhibitory activity against mycobacterium tuberculosis h37ra .

实验室实验的优点和局限性

One advantage of N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is its high selectivity for GABA aminotransferase, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its ability to enhance GABAergic neurotransmission without directly activating GABA receptors, which may reduce the risk of tolerance and dependence. One limitation is its relatively short half-life, which may require frequent dosing in clinical applications. Another limitation is its potential for drug-drug interactions, particularly with other drugs that affect GABAergic neurotransmission.

未来方向

For research on N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide include further investigation of its therapeutic potential in the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. This may involve the development of novel formulations or delivery methods to improve its pharmacokinetic properties and reduce the frequency of dosing. Other areas of research may include the identification of biomarkers of response to this compound and the development of predictive models to guide its clinical use. Finally, further research may be needed to fully elucidate the mechanism of action of this compound and its effects on the brain and behavior.

合成方法

N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The initial step involves the reaction of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid with cyclopentylamine to form this compound. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to enhance GABAergic neurotransmission and produce anticonvulsant, anxiolytic, and antidepressant effects in animal models. Clinical trials have also demonstrated its efficacy in the treatment of cocaine addiction and alcohol use disorder.

安全和危害

属性

IUPAC Name |

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-10-19-12)22-5-7-23(8-6-22)14(24)21-11-3-1-2-4-11/h9-11H,1-8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQPQFZVHZJGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2948546.png)

![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)

![3-Cyclobutyl-6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2948551.png)

![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)

![2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2948567.png)